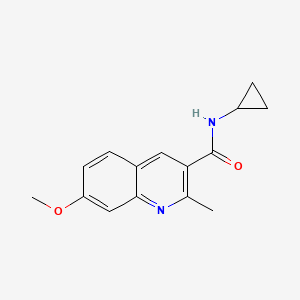![molecular formula C16H15NO2S B7461616 [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTM belongs to the class of small molecules that can inhibit protein-protein interactions, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the inhibition of protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone binds to a specific site on the protein surface, thereby preventing the interaction with its partner protein. This inhibition of protein-protein interactions has been shown to have therapeutic potential in various diseases, as these interactions are often involved in disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone have been extensively studied in various disease models. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and prevent the aggregation of amyloid-beta peptides. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of protein-protein interactions by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its high purity and specificity in inhibiting protein-protein interactions. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized for synthesis, and its purity has been confirmed through various analytical techniques. However, the limitations of using [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in lab experiments include its potential toxicity and off-target effects. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings.
Direcciones Futuras
The future directions of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone research include the development of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone-based drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further studies are required to determine the safety and efficacy of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in clinical settings. The identification of new protein-protein interactions that can be targeted by [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an important area of research. The use of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone in combination with other drugs or therapies is also an area of interest. The development of new synthesis methods and purification techniques for [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone is also an area of research. Overall, [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has the potential to be a promising candidate for drug development in various diseases, and further studies are required to determine its full therapeutic potential.
Métodos De Síntesis
The synthesis of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone involves the reaction of 2-acetylthiophene with pyrrolidine-1-carboxylic acid and phenyl isocyanate. The reaction is carried out in the presence of a catalyst and solvent under specific reaction conditions. The final product is obtained through a series of purification steps, including recrystallization and chromatography. The synthesis method of [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been shown to inhibit the interaction between two proteins, which are involved in the progression of cancer and inflammation. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has also been shown to prevent the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. [2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone has been studied in both in vitro and in vivo models, and the results have shown promising outcomes.
Propiedades
IUPAC Name |
[2-(pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-15(14-8-5-11-20-14)12-6-1-2-7-13(12)16(19)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWYSYABQKTMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)

![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)
